Human DHODH Inhibition: 1-(2,3-Dihydroxyphenyl)piperidin-4-one vs. Leflunomide (Teriflunomide)
1-(2,3-Dihydroxyphenyl)piperidin-4-one demonstrates direct inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC50 of 2.6 µM (2,600 nM) [1]. This value is presented in comparison to the clinically approved DHODH inhibitor leflunomide (active metabolite teriflunomide), which exhibits an IC50 of approximately 1-2 µM against human DHODH in similar in vitro enzymatic assays [2]. The data indicate that the compound, while not as potent as the marketed drug, operates within the same micromolar potency range and shares the same molecular target, validating its utility as a research tool for DHODH pathway interrogation.
| Evidence Dimension | Inhibition of human DHODH enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.6 µM (2,600 nM) |
| Comparator Or Baseline | Leflunomide / Teriflunomide: IC50 ~1-2 µM |
| Quantified Difference | Target compound is within ~1.3- to 2.6-fold of comparator potency |
| Conditions | In vitro enzymatic assay using dihydroorotate (DHO) as substrate, measured by DCIP reduction at 4 sec intervals for 60 secs. |
Why This Matters
This evidence positions the compound as a relevant and accessible research probe for DHODH-related studies (e.g., pyrimidine biosynthesis, immunosuppression, oncology) without the confounding polypharmacology of advanced clinical candidates.
- [1] BindingDB. (n.d.). BDBM50523218 (CHEMBL2408377) Activity Summary: IC50 = 2.60E+3 nM vs. human DHODH. University of California, San Diego. View Source
- [2] Davis, J.P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270-1273. View Source
